molecular formula C21H26N4O4 B2519794 N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide CAS No. 1171676-70-2

N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide

Cat. No.: B2519794
CAS No.: 1171676-70-2
M. Wt: 398.463
InChI Key: IGTCPJJKZJVPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide is a complex organic compound that features a combination of ureido and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide typically involves a multi-step process:

    Formation of the Ureido Intermediate: The initial step involves the reaction of 2-ethoxyaniline with an isocyanate to form the ureido intermediate.

    Coupling with Ethylamine: The ureido intermediate is then reacted with ethylamine to form the ethyl ureido derivative.

    Amidation Reaction: The final step involves the amidation of the ethyl ureido derivative with 4-propionamidobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interaction of ureido and benzamide groups with biological macromolecules.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido and benzamide groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(2-methoxyphenyl)ureido)ethyl)-4-propionamidobenzamide
  • N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-acetamidobenzamide

Uniqueness

N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide is unique due to the presence of both ethoxy and propionamide groups, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.

Properties

IUPAC Name

N-[2-[(2-ethoxyphenyl)carbamoylamino]ethyl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-3-19(26)24-16-11-9-15(10-12-16)20(27)22-13-14-23-21(28)25-17-7-5-6-8-18(17)29-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,27)(H,24,26)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTCPJJKZJVPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.